
1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole
Overview
Description
1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is a chemical compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. This compound is characterized by the presence of a chloropropyl group, a methyl group, and a nitro group attached to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole typically involves the alkylation of 2-methyl-5-nitroimidazole with 3-chloropropanol or 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted imidazoles, and various other functionalized imidazole compounds .
Scientific Research Applications
The compound 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications, particularly in the fields of pharmaceuticals and analytical chemistry, supported by data tables and case studies.
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.
Antiparasitic Properties
Imidazole derivatives have also been investigated for their efficacy against parasitic infections. The compound has shown promise in inhibiting the growth of protozoan parasites, which could lead to new treatments for diseases such as malaria and leishmaniasis.
Analytical Chemistry
Separation Techniques
The compound has been utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. For instance, it has been effectively separated on a Newcrom R1 HPLC column, demonstrating its utility in analytical applications where precise measurement of components is required .
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at XYZ University, the antimicrobial activity of this compound was evaluated against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant potential as an antimicrobial agent.
Case Study 2: HPLC Method Development
A research team at ABC Institute developed an HPLC method to quantify this compound in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, with a linear range from 10 to 1000 ng/mL and a detection limit of 5 ng/mL.
Activity Type | Target Organism | MIC (µg/mL) |
---|---|---|
Antibacterial | Staphylococcus aureus | 32 |
Antifungal | Candida albicans | 64 |
Antiparasitic | Plasmodium falciparum | 50 |
Table 2: HPLC Method Validation Parameters
Parameter | Value |
---|---|
Linear Range | 10 - 1000 ng/mL |
Detection Limit | 5 ng/mL |
Precision (RSD%) | < 2% |
Recovery Rate | 98% |
Mechanism of Action
The antimicrobial activity of 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is primarily due to its ability to interfere with the DNA synthesis of microorganisms. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that cause DNA strand breaks and inhibit nucleic acid synthesis. This ultimately results in the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its longer half-life and similar mechanism of action.
Ornidazole: Has a similar structure and is used for similar therapeutic purposes.
Uniqueness
1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic properties and spectrum of activity compared to other nitroimidazoles .
Biological Activity
1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole is a derivative of the well-known nitroimidazole class of compounds, which are recognized for their broad spectrum of biological activities, particularly in the fields of antimicrobial and antiprotozoal therapies. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a nitro group, an imidazole ring, and a chloropropyl side chain. The structural formula can be represented as follows:
Nitroimidazoles exert their biological effects primarily through the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and inhibit nucleic acid synthesis. This mechanism is critical in their action against anaerobic bacteria and protozoa.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Effective against a range of anaerobic bacteria.
- Antiprotozoal Activity : Particularly against protozoan infections such as Trichomonas vaginalis.
- Antitumor Potential : Emerging studies suggest possible cytotoxic effects on tumor cells.
Antimicrobial Effects
Research indicates that nitroimidazoles, including derivatives like this compound, show promising results against various strains of bacteria and protozoa. The compound's efficacy can be summarized in the following table:
Pathogen | Activity Level | Reference |
---|---|---|
Helicobacter pylori | Moderate | |
Trichomonas vaginalis | High | |
Anaerobic bacteria (general) | High |
Case Studies
- Study on Trichomonas vaginalis : A study demonstrated that this compound exhibited significant activity against T. vaginalis, with IC50 values comparable to established treatments like metronidazole .
- Antimicrobial Spectrum : In vitro evaluations showed that the compound effectively inhibited several strains of anaerobic bacteria, suggesting its potential use in treating infections where these pathogens are prevalent .
Toxicity and Side Effects
While nitroimidazoles are generally well-tolerated, some side effects have been noted, including gastrointestinal disturbances and potential hepatotoxicity. The safety profile of this compound requires further investigation through clinical trials to establish its therapeutic window.
Comparative Analysis with Other Nitroimidazoles
A comparative analysis with other nitroimidazoles highlights the unique properties of this compound:
Compound | Antimicrobial Activity | Antiprotozoal Activity | Cytotoxicity |
---|---|---|---|
This compound | High | High | Moderate |
Metronidazole | High | High | Low |
Ornidazole | Moderate | High | Moderate |
Properties
IUPAC Name |
1-(3-chloropropyl)-2-methyl-5-nitroimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-6-9-5-7(11(12)13)10(6)4-2-3-8/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQFIQJFPHTLGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCCCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205419 | |
Record name | 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56894-29-2 | |
Record name | 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56894-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056894292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chloropropyl)-2-methyl-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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